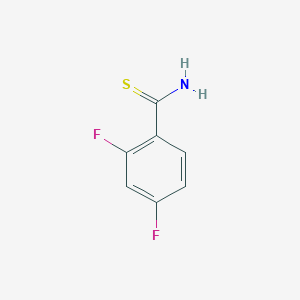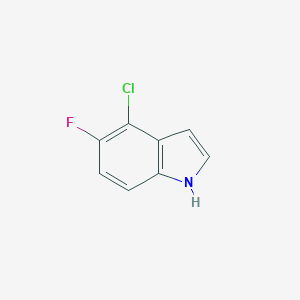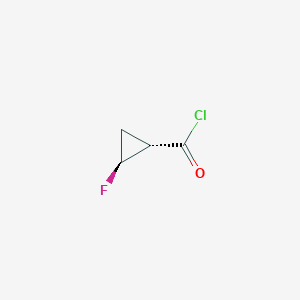![molecular formula C9H15NO B062804 (3aR,6S)-6-propan-2-yl-3a,4,5,6-tetrahydro-3H-cyclopenta[c][1,2]oxazole CAS No. 186799-03-1](/img/structure/B62804.png)
(3aR,6S)-6-propan-2-yl-3a,4,5,6-tetrahydro-3H-cyclopenta[c][1,2]oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3H-Cyclopent[c]isoxazole, 3a,4,5,6-tetrahydro-6-(1-methylethyl)-, cis-(9CI): is a heterocyclic compound that features a fused ring system combining a cyclopentane ring with an isoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Cyclopent[c]isoxazole, 3a,4,5,6-tetrahydro-6-(1-methylethyl)-, cis-(9CI) typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopentanone with hydroxylamine to form the isoxazole ring, followed by further functionalization to introduce the isopropyl group at the 6-position. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization and functionalization steps.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity 3H-Cyclopent[c]isoxazole, 3a,4,5,6-tetrahydro-6-(1-methylethyl)-, cis-(9CI).
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The isoxazole ring can be oxidized under specific conditions to form oxazoles or other derivatives.
Reduction: Reduction reactions can target the isoxazole ring or the cyclopentane ring, leading to different reduced products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while reduction can produce various reduced forms of the original compound.
Scientific Research Applications
3H-Cyclopent[c]isoxazole, 3a,4,5,6-tetrahydro-6-(1-methylethyl)-, cis-(9CI) has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3H-Cyclopent[c]isoxazole, 3a,4,5,6-tetrahydro-6-(1-methylethyl)-, cis-(9CI) involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes or receptors, modulating their activity. The compound’s effects are mediated through pathways involving these molecular targets, leading to various biological outcomes.
Comparison with Similar Compounds
Similar Compounds
- 3H-Cyclopent[c]isoxazole, 3a,4,5,6-tetrahydro-6-(2-propenyl)-, trans-
- 3H,6H-Thieno[3,4-c]isoxazole, 3a,4-dihydro-6-(1-methylethyl)-, trans-
Uniqueness
3H-Cyclopent[c]isoxazole, 3a,4,5,6-tetrahydro-6-(1-methylethyl)-, cis-(9CI) is unique due to its specific structural configuration and the presence of the isopropyl group at the 6-position
Properties
CAS No. |
186799-03-1 |
|---|---|
Molecular Formula |
C9H15NO |
Molecular Weight |
153.22 g/mol |
IUPAC Name |
(3aR,6S)-6-propan-2-yl-3a,4,5,6-tetrahydro-3H-cyclopenta[c][1,2]oxazole |
InChI |
InChI=1S/C9H15NO/c1-6(2)8-4-3-7-5-11-10-9(7)8/h6-8H,3-5H2,1-2H3/t7-,8-/m0/s1 |
InChI Key |
LHMYNNXYWSRTRF-YUMQZZPRSA-N |
SMILES |
CC(C)C1CCC2C1=NOC2 |
Isomeric SMILES |
CC(C)[C@@H]1CC[C@@H]2C1=NOC2 |
Canonical SMILES |
CC(C)C1CCC2C1=NOC2 |
Synonyms |
3H-Cyclopent[c]isoxazole,3a,4,5,6-tetrahydro-6-(1-methylethyl)-,cis-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


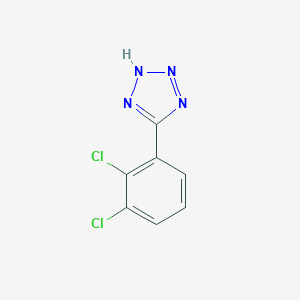
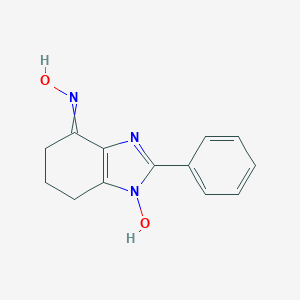
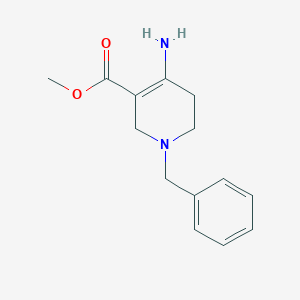

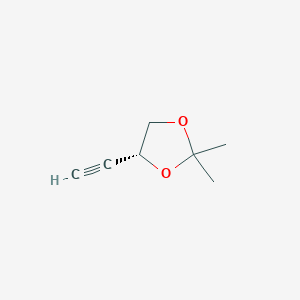
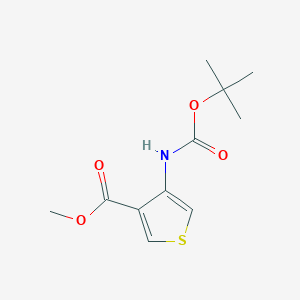
![3,3-dimethyl-2H-furo[3,2-c]pyridine](/img/structure/B62744.png)
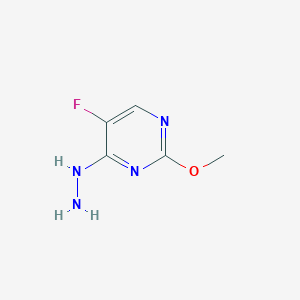
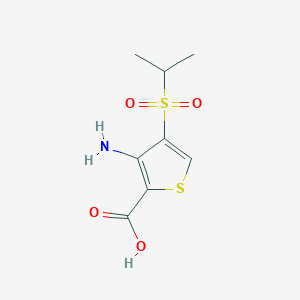
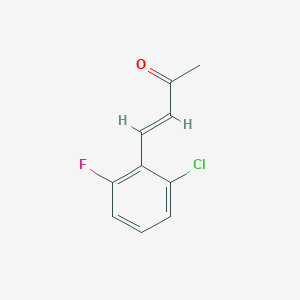
![Ethanone, 1-[2-(1-propynyl)phenyl]-(9CI)](/img/structure/B62755.png)
